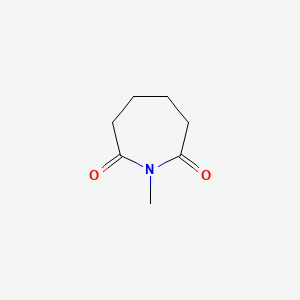

1-Methylazepane-2,7-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19519-86-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-methylazepane-2,7-dione |

InChI |

InChI=1S/C7H11NO2/c1-8-6(9)4-2-3-5-7(8)10/h2-5H2,1H3 |

InChI Key |

HBXAYTVPYAOWEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylazepane 2,7 Dione and Analogous Azepane 2,7 Dione Systems

Classical Synthetic Approaches

Traditional methods for heterocycle synthesis have been successfully applied to the formation of the azepane-2,7-dione ring system. These approaches often involve the formation of the seven-membered ring from a linear precursor or through cycloaddition reactions.

A key method for the synthesis of the unsaturated analog, 1-Methylazepine-2,7-dione, involves a dehydrohalogenation reaction. This approach creates the double bonds within the seven-membered ring through the elimination of hydrogen halides from a saturated, halogenated precursor.

Specifically, 1-Methylazepine-2,7-dione has been synthesized from 1-methyladipimide. The process begins with the bromination of 1-methyladipimide using cupric bromide, which yields trans-3,6-dibromo-1-methyladipimide. Subsequent dehydrohalogenation of this dibrominated intermediate accomplishes the formation of the azepinedione ring system. researchgate.net

Table 1: Dehydrohalogenation Synthesis of 1-Methylazepine-2,7-dione

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 1-Methyladipimide | Cupric Bromide | trans-3,6-Dibromo-1-methyladipimide |

| 2 | trans-3,6-Dibromo-1-methyladipimide | Dehydrohalogenation | 1-Methylazepine-2,7-dione |

Data derived from Shapiro and Nesnow, 1969. researchgate.net

Intramolecular cyclization is a fundamental strategy for the formation of lactam rings, including the seven-membered azepane system. wikipedia.org These reactions typically involve forming an amide bond from a linear precursor containing both an amine and a carboxylic acid or its derivative.

Various cyclization strategies have been developed:

Radical Cyclizations : Reductive radical cyclizations of α-haloamides can be employed to prepare lactams of various ring sizes, including ε-lactams (seven-membered rings). nih.gov

1,3-Dipolar Cycloaddition : The synthesis of novel tetrazolo azepanes has been achieved through an intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles. semanticscholar.org

Tandem Amination/Cyclization : Functionalized azepines can be prepared via a copper(I)-catalyzed tandem amination/cyclization reaction of specific allenynes with amines. nih.gov

Cascade Reactions : A one-pot cascade reaction involving a Curtius rearrangement followed by an intramolecular nucleophilic addition can generate fused and spirocyclic lactams. nih.gov

The synthesis of complex heptacyclic scaffolds can also involve intramolecular condensation and recyclization as key steps in cascade reactions. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and has been utilized in strategies relevant to azepinedione systems. strath.ac.uk While not typically used to form the seven-membered ring directly, it can be used to synthesize complex precursors or to test the reactivity of the resulting scaffold.

For instance, the synthesized 1-Methylazepine-2,7-dione has been shown to react as a dienophile in a Diels-Alder reaction with cyclopentadiene (B3395910), yielding both exo and endo adducts. researchgate.net This demonstrates the potential for further functionalization of the azepinedione ring. In other strategies, Diels-Alder chemistry has been investigated for preparing precursors to azepine compounds, such as substituted naphthalene-1,4-diones. google.com Furthermore, enantiomerically pure dihydro-1H-azepines can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. nih.gov

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a renowned method for the synthesis of β-lactams (four-membered cyclic amides). wikipedia.orgacs.org The reaction proceeds through a two-step mechanism involving nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes cyclization. acs.org

While the classical Staudinger reaction is primarily associated with four-membered rings, the underlying principle of combining two fragments to form a cyclic amide is relevant. organic-chemistry.orgorganicreactions.org The formation of larger rings like azepane-2,7-dione, a cyclic imide, via a direct [x+y] cycloaddition is less common. However, related photochemical [2+2] cycloadditions are valuable for creating strained four-membered rings and have been developed for synthesizing azetidines. libretexts.orgnih.govnih.gov These pathways highlight the utility of cycloaddition chemistry in constructing nitrogen-containing heterocycles, even if their direct application to seven-membered cyclic imides is not straightforward.

The crucial step in many lactam syntheses is the formation of the amide bond within a ring structure. Intramolecular coupling reactions provide an effective means to achieve this cyclization.

A notable example involves the synthesis of a complex azepane-2,7-dione derivative as an intermediate for bazedoxifene. In this process, 1-[4-(2-Amino-ethoxy)-benzyl]-2-(4-hydroxy-phenyl)-3-methyl-1H-indol-5-ol is reacted with adipic anhydride. The amine group of the precursor attacks the anhydride, leading to the formation of the seven-membered cyclic imide ring in a single step. google.comgoogleapis.com

Additionally, copper-catalyzed intramolecular vinylation of amides represents another powerful technique for lactam synthesis. This method has been successfully applied to create five- to seven-membered lactams by forming a C-N bond within the precursor molecule. organic-chemistry.org

Ring Expansion Strategies for Azepane Derivatives

Ring expansion reactions offer a sophisticated approach to azepane synthesis, allowing for the conversion of more readily available five- or six-membered rings into the desired seven-membered scaffold. researchgate.net This strategy is particularly valuable for creating complex and highly substituted azepanes.

Several distinct ring expansion methodologies have been reported:

Photochemical Ring Expansion : A strategy utilizing blue light can transform simple nitroarenes into complex azepanes. This photochemical process involves the dearomative ring expansion of the six-membered benzene (B151609) ring into a seven-membered system, driven by the conversion of the nitro group into a singlet nitrene. nih.govrwth-aachen.deresearchgate.net

Piperidine (B6355638) Ring Expansion : Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Two-Carbon Ring Expansion : Palladium-catalyzed allylic amine rearrangements can achieve an efficient two-carbon ring expansion, converting 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane (B75157) counterparts under mild conditions. rsc.org

Tiffeneau–Demjanov Type Rearrangement : The Lewis acid-catalyzed ring expansion of cyclic ketones using diazoalkanes provides another route to seven-membered heterocyclic ketones, which can serve as precursors to azepanes. daneshyari.com

Table 2: Overview of Ring Expansion Strategies for Azepane Synthesis

| Method | Precursor Ring | Key Reagents/Conditions | Product Ring System |

|---|---|---|---|

| Photochemical Dearomatization | Nitroarene | Blue light, P(Oi-Pr)3 | Azepane |

| Piperidine Ring Expansion | Piperidine | - | Azepane |

| Two-Carbon Homologation | Pyrrolidine (B122466)/Piperidine | Palladium catalyst | Azepane/Azocane |

| Tiffeneau–Demjanov Type | Cyclic Ketone | Diazoalkane, Lewis Acid | Ring-expanded Ketone |

Data derived from various sources. nih.govrsc.orgrsc.orgdaneshyari.com

Piperidine Ring Expansion Methodologies

Ring expansion strategies provide a powerful pathway to access larger ring systems from more readily available smaller rings. The expansion of a six-membered piperidine ring to a seven-membered azepane is a key methodology. This approach often involves the formation of a bicyclic intermediate, such as an aziridinium (B1262131) ion, which can undergo regioselective ring-opening to yield the desired expanded ring structure. researchgate.netrsc.org

This strategy has been successfully applied to produce diastereomerically pure azepane derivatives with excellent yield and high stereoselectivity and regioselectivity. rsc.org The process can be initiated from functionalized piperidines. For instance, the reaction of a 3-chloromethylmorpholine (a piperidine analogue) with phenoxide anions resulted in the formation of both the expected substitution product and a significant amount of the ring-expanded 1,4-oxazepane. rsc.org This occurs through neighboring group participation, leading to an ambident aziridinium cation intermediate that directs the ring expansion. rsc.org A similar principle can be applied to carbocyclic piperidine systems to generate azepanes.

Another modern approach involves an intramolecular Ullmann-type annulation/rearrangement cascade. In this method, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen on the aryl group can be transformed into 1H-benzo[b]azepine-2-carboxylates using a copper(I) catalyst and microwave activation, demonstrating a pyrrolidine to azepine ring expansion. nih.govresearchgate.net

Table 1: Overview of Piperidine Ring Expansion Approaches

| Method | Precursor | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Neighboring Group Participation | Functionalized Piperidine (e.g., 3-chloromethylmorpholine) | Aziridinium Cation | Azepane Derivative | rsc.org |

Photochemical Dearomative Ring Expansion from Nitroarenes

A novel and powerful strategy for synthesizing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govresearchgate.net This method addresses the general difficulty in preparing functionalized seven-membered rings. rwth-aachen.de The process is centered on the conversion of a nitro group into a singlet nitrene, which is mediated by blue light irradiation at room temperature. nih.govmanchester.ac.uk This highly reactive intermediate inserts into the aromatic ring, transforming the six-membered benzenoid framework into a seven-membered 3H-azepine system. researchgate.net

The resulting azepine intermediate can then be converted to the saturated azepane ring through a subsequent hydrogenolysis step. nih.gov This two-step sequence provides access to polysubstituted azepanes from readily available nitroarenes. nih.govrwth-aachen.de The utility of this strategy has been demonstrated by synthesizing azepane analogues of known piperidine-containing drugs. nih.gov This photochemical approach is significant because it repurposes the nitro group, a common functional group, as a nitrogen source for the heterocyclic ring. manchester.ac.uk

Table 2: Key Steps in Photochemical Synthesis of Azepanes from Nitroarenes

| Step | Process | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Photochemical Dearomatization | Nitroarene, Blue Light (LEDs), Room Temperature | 3H-Azepine | nih.govresearchgate.net |

Metal-Catalyzed Ring Expansion Reactions (e.g., Rh(II)-catalyzed)

Transition metal catalysis offers efficient routes for ring expansion reactions. Rhodium(II) catalysts, in particular, are effective in promoting reactions of α-diazocarbonyl compounds. While direct Rh(II)-catalyzed synthesis of azepane-2,7-diones is not extensively detailed in the provided sources, the principle has been applied to synthesize other medium-sized rings. For example, rhodium(II) acetate (B1210297) can catalyze the reaction of α-diazo β-ketoesters with cyclic acetals like 1,3,5-trioxane, leading to nine-membered ring compounds in high yields. nih.gov This illustrates the potential of metal-catalyzed reactions involving diazo compounds to facilitate ring expansion by one or more atoms. The general mechanism involves the formation of a metal carbene, which then undergoes a cyclization and rearrangement sequence to afford the expanded ring.

Modern and Advanced Synthetic Transformations

Modern synthetic chemistry continues to provide more efficient and selective methods for constructing complex molecular architectures like azepane-2,7-diones. These approaches often rely on advanced catalytic systems to minimize steps and improve yields.

Catalytic Approaches in Azepane-2,7-dione Synthesis

Beyond rhodium, other transition metals like copper are used in ring expansion reactions. For instance, copper catalysts can promote the insertion of alkynes into the carbon-carbon σ-bond of cyclic β-dicarbonyl compounds, resulting in ring-expanded products. nih.gov This type of transformation could be conceptually applied to cyclic imides to generate azepane-dione systems. Furthermore, copper(I) has been instrumental in the previously mentioned Ullmann-type annulation/rearrangement cascade to expand a pyrrolidine ring into a benzazepine system. nih.gov The choice of metal and ligand is crucial for controlling the reaction's efficiency and selectivity.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in organic synthesis. ku.ac.ae A key advantage is the ability to facilitate domino (or cascade) reactions, where multiple bond-forming events occur in a single pot from simple precursors. ku.ac.aescilit.com This approach avoids time-consuming purification of intermediates and the use of protecting groups. scilit.com

While a specific organocatalytic domino synthesis for 1-methylazepane-2,7-dione is not described in the search results, the principles of organocatalysis are applicable. For instance, tandem Michael-aldol or Michael-α-alkylation reactions, often catalyzed by proline or its derivatives, can be used to construct complex cyclic systems with high stereoselectivity. ku.ac.ae Such a strategy could be envisioned to assemble the carbon backbone of an azepane-2,7-dione precursor before a final cyclization step, all within a single, efficient process.

Biocatalytic Transformations for Lactam Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of lactam derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical methods. chemistryworld.combenthamdirect.com Enzymes, with their inherent chirality, are particularly well-suited for creating enantiomerically pure compounds, which is crucial for pharmaceutical applications. acs.org

Recent breakthroughs have demonstrated the first biocatalytic route to produce a broad range of lactams, which are key building blocks for drugs. chemistryworld.com Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric synthesis of β-, γ-, and δ-lactams through intramolecular C–H amidation of dioxazolone reagents. researchgate.netthieme-connect.com These biocatalysts can achieve high yields and excellent enantioselectivity. researchgate.netthieme-connect.com For instance, specific engineered myoglobin variants can produce γ-lactams with high enantiopurity for either the (S) or (R) enantiomer depending on the mutations introduced into the enzyme. thieme-connect.com

Flavin-dependent 'ene'-reductases (EREDs) represent another class of enzymes utilized in lactam synthesis. nih.gov A photoenzymatic method using EREDs has been shown to be highly selective for the formation of γ, δ, ε, and ζ-lactams via radical cyclization of α-chloroamides. nih.gov This approach overcomes the common problem of preferential formation of the acyclic hydrodehalogenated product seen in traditional radical cyclizations. nih.gov The enzyme is believed to selectively bind the cis-amide isomer, preorganizing the substrate for efficient cyclization. nih.gov This photoenzymatic strategy has also been applied to the stereoselective synthesis of challenging β-quaternary lactams. nih.govprinceton.edu

Furthermore, chemoenzymatic strategies have been developed for substituted azepanes. These methods can involve sequential biocatalytic reduction using imine reductases or deracemization with monoamine oxidases to generate enantioenriched amines, which are then converted to the desired azepane structures. acs.org The combination of enzymatic steps with chemical reactions allows for the creation of complex and previously inaccessible enantioenriched azepane derivatives. acs.org

| Enzyme Class | Transformation | Lactam Type | Key Features |

| Engineered Myoglobin | Intramolecular C-H Amidation | β, γ, δ-lactams | High yield and enantioselectivity. researchgate.netthieme-connect.com |

| Flavin-dependent 'ene'-reductases (EREDs) | Reductive Radical Cyclization | γ, δ, ε, ζ-lactams | High product selectivity, avoids side reactions. nih.gov |

| Imine Reductases / Monoamine Oxidases | Asymmetric Reductive Amination / Deracemization | Substituted Azepanes | Chemoenzymatic approach for enantioenriched products. acs.org |

Photocatalytic Methods in Nitrogen Heterocycle Synthesis

Photocatalysis has become a versatile and sustainable strategy in organic synthesis, particularly for the construction of nitrogen heterocycles like lactams. mdpi.comrsc.org These methods utilize visible light to activate organic molecules via a photocatalyst, enabling reactions to proceed under mild conditions and often with high efficiency. rsc.org This approach aligns with green chemistry principles by avoiding harsh reagents and high temperatures. mdpi.com

One significant application of photocatalysis is in the synthesis of medium-sized lactams (8-11 membered rings), which are notoriously difficult to prepare using conventional methods. sustech.edu.cn A novel two-step ring-expansion strategy has been developed that uses visible light to promote a remote radical aryl migration from a carbon to a nitrogen atom, effectively converting readily available cyclic ketones into synthetically challenging aryl-fused medium-sized lactams. sustech.edu.cn This method demonstrates broad substrate scope and good functional-group tolerance. sustech.edu.cn

Visible-light-mediated strategies are also employed for the synthesis of γ-lactams from accessible precursors through C-N bond formation and cyclization processes. researchgate.net These photocatalytic reactions can be triggered by various mechanisms, including photoinduced electron transfer (PET), where the excited photocatalyst initiates a single electron transfer to form radical intermediates. mdpi.comrsc.org Energy transfer (EnT) is another pathway where the excited photocatalyst transfers its energy to a substrate, promoting the reaction without a redox event. mdpi.com

The synthesis of polysubstituted azepanes has been achieved through a photochemical dearomative ring-expansion of nitroarenes. rwth-aachen.denih.gov This process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered 3H-azepine system, which can then be hydrogenated to the corresponding azepane. rwth-aachen.denih.gov This strategy allows for the precise placement of multiple substituents on the azepane core based on the substitution pattern of the starting nitroarene. rwth-aachen.de

| Photocatalytic Strategy | Transformation | Product Type | Key Features |

| Ring Expansion | Remote Radical C-to-N Migration | Medium-sized (8-11 membered) Lactams | Access to challenging ring sizes from cyclic ketones. sustech.edu.cn |

| Cyclization | C-N Bond Formation | γ-lactams | Green and sustainable method using visible light. researchgate.net |

| Dearomative Ring Expansion | Nitroarene to Azepine Conversion | Polysubstituted Azepanes | Two-step synthesis from simple nitroarenes. rwth-aachen.denih.gov |

Stereoselective and Regioselective Synthetic Strategies for Azepane-2,7-dione Derivatives

Achieving stereochemical and regiochemical control is a central challenge in the synthesis of complex cyclic molecules like azepane-2,7-dione derivatives. Researchers have developed sophisticated strategies to address this, enabling the preparation of specific isomers with high precision.

A notable strategy for the stereoselective and regioselective synthesis of azepane derivatives is through the ring expansion of piperidines. rsc.org This method has been shown to produce diastereomerically pure azepanes with excellent yield and complete control over stereochemistry and regiochemistry. rsc.org The precise outcome of the ring expansion can be influenced by the substituents on the starting piperidine ring.

For the synthesis of heavily hydroxylated azepanes, which can be considered analogs of azepane-diones, an innovative stereoselective approach utilizes an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.gov This key step, performed on sugar-derived allylic alcohols, creates a new C-N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination then forms the seven-membered azepane ring. nih.gov This represents the first application of this specific reaction to the synthesis of iminosugars, highlighting its potential for creating complex, stereodefined azepane structures. nih.gov

The hydroboration of tetrahydroazepines is another method used to introduce functionality with stereocontrol. nih.gov This reaction can proceed with excellent diastereoselectivity, though regioselectivity can be a challenge. The choice of borane (B79455) reagent and catalyst can influence the ratio of regioisomeric azepanol products. nih.gov For example, while uncatalyzed hydroboration might show low regioselectivity, the use of a rhodium catalyst can improve it, although sometimes at the cost of competing hydrogenation reactions. nih.gov

Furthermore, the classic Staudinger reaction, involving the [2+2] cycloaddition of a ketene and an imine, is a powerful tool for constructing the β-lactam ring, and its principles can be extended to larger ring systems. nih.gov The stereochemical outcome of this reaction (cis vs. trans) can be controlled by the choice of reactants and reaction conditions. nih.gov For instance, using chiral imines derived from sugars can lead to the formation of cis-β-lactams with very high diastereoselectivity. nih.gov

| Strategy | Key Reaction | Control Achieved | Application |

| Piperidine Ring Expansion | Ring Expansion | Stereoselectivity and Regioselectivity | Synthesis of diastereomerically pure azepanes. rsc.org |

| Tethered Aminohydroxylation | Osmium-catalyzed C-N bond formation | Stereoselectivity and Regioselectivity | Synthesis of polyhydroxylated azepanes. nih.gov |

| Hydroboration-Oxidation | Hydroboration of Tetrahydroazepines | Diastereoselectivity (high), Regioselectivity (moderate) | Access to functionalized oxo-azepines. nih.gov |

| Staudinger Reaction | [2+2] Cycloaddition | Diastereoselectivity | Asymmetric synthesis of β-lactams, principles applicable to larger rings. nih.gov |

Green Chemistry Principles in Azepane-2,7-dione Synthesis (e.g., one-pot, multi-component, solvent-free)

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being integrated into the synthesis of heterocyclic compounds like azepane-2,7-diones. nih.govresearchgate.netmdpi.com

Biocatalysis and Photocatalysis: As discussed in sections 2.3.1.3 and 2.3.1.4, both biocatalysis and photocatalysis are inherently green approaches. Biocatalytic methods operate under mild, aqueous conditions, are highly selective, and use renewable catalysts (enzymes). benthamdirect.comthieme-connect.com Photocatalysis often utilizes visible light, an abundant and non-toxic energy source, and can replace harsh chemical oxidants or reductants. rsc.orgnih.gov These techniques avoid the use of toxic reagents and can lead to cleaner reaction profiles. mdpi.com

Solvent-Free and Greener Solvents: Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. mdpi.com Research into solvent-free reaction conditions for lactam synthesis has shown promise. nih.gov Where solvents are necessary, the focus is on using environmentally benign alternatives. mdpi.com

The combination of these green strategies—such as a one-pot, photocatalytic, or biocatalytic reaction—offers a powerful approach to synthesizing azepane-2,7-dione derivatives in a more sustainable and efficient manner. rsc.org

| Green Chemistry Principle | Synthetic Strategy | Advantages | Example Application |

| Atom Economy / Waste Reduction | One-Pot / Multi-Component Reactions | Reduced solvent use, fewer purification steps, less waste. acs.org | Ugi/Michael addition cascade for β-lactams. rsc.org |

| Safer Solvents & Auxiliaries | Solvent-Free Conditions / Green Solvents | Elimination of hazardous solvents, reduced environmental impact. mdpi.com | Scandium(III) triflate catalyzed one-pot synthesis of β-lactams without solvent. nih.gov |

| Catalysis | Biocatalysis / Photocatalysis | Mild reaction conditions, high selectivity, use of renewable resources (enzymes, light). thieme-connect.comrsc.org | Engineered myoglobin for enantioselective lactam synthesis. thieme-connect.com |

| Design for Energy Efficiency | Visible Light Photocatalysis | Use of ambient temperature and low-energy light source. nih.gov | Blue light-mediated dearomative ring expansion of nitroarenes. rwth-aachen.de |

Synthetic Routes Utilizing Specific Precursors to this compound (e.g., 1-methyladipimide, dimethyl 2,7-dibromooctanedioate)

The synthesis of this compound, the first simple derivative of the azepine-2,7-dione system, has been specifically reported starting from 1-methyladipimide. researchgate.net This route provides a clear and targeted pathway to this specific compound.

The synthesis begins with the starting material 1-methyladipimide . This saturated cyclic imide is first subjected to a bromination reaction. The reaction of 1-methyladipimide with cupric bromide leads to the formation of trans-3,6-dibromo-1-methyladipimide. researchgate.net This dibrominated intermediate is the key precursor for the subsequent elimination step.

The final step in the synthesis is a dehydrohalogenation reaction. Treatment of trans-3,6-dibromo-1-methyladipimide with a suitable base promotes the elimination of two equivalents of hydrogen bromide, introducing two double bonds into the seven-membered ring. This process results in the formation of the target compound, This compound . researchgate.net

This synthetic sequence can be summarized as follows:

Starting Material: 1-Methyladipimide

Bromination: Reaction with Cupric Bromide to yield trans-3,6-dibromo-1-methyladipimide.

Dehydrohalogenation: Elimination of HBr to form this compound.

The successful synthesis of this compound enabled the investigation of its chemical properties, including its reactions such as bromination, Diels-Alder cycloaddition with cyclopentadiene, and ethanolysis. researchgate.net

While the outline mentions dimethyl 2,7-dibromooctanedioate as a potential precursor, the primary literature found focuses on the route from 1-methyladipimide. A hypothetical route from dimethyl 2,7-dibromooctanedioate would likely involve an intramolecular cyclization with methylamine, where the amine displaces the two bromide leaving groups to form the seven-membered ring. However, the documented synthesis proceeds via the cyclic imide pathway.

| Step | Precursor | Reagent(s) | Intermediate/Product | Reference |

| 1 | 1-Methyladipimide | Cupric Bromide | trans-3,6-Dibromo-1-methyladipimide | researchgate.net |

| 2 | trans-3,6-Dibromo-1-methyladipimide | Base (Dehydrohalogenation) | This compound | researchgate.net |

Chemical Transformations and Reactivity of 1 Methylazepane 2,7 Dione

Electrophilic and Nucleophilic Reactivity of the Azepane-2,7-dione Core

The reactivity of the 1-Methylazepane-2,7-dione core is characterized by the dual nature of its carbonyl groups and the influence of the nitrogen atom. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atom, bearing a methyl group, can influence the electron density of the carbonyls, and the enolate formed under basic conditions can act as a nucleophile.

The diastereoselective reactions of chiral seven-membered-ring enolates, including those derived from lactams like the azepane-2,7-dione system, have been shown to be highly selective. nih.gov This stereoselectivity is attributed to torsional and steric interactions that arise as electrophiles approach the different faces of the enolate. nih.gov Computational studies have provided insights into these interactions, allowing for the prediction of stereochemical outcomes in alkylation reactions. nih.gov

The reactivity of related N-acyl-glutarimides has been studied, revealing that the glutarimide (B196013) ring can drive reactivity in cross-coupling reactions through ground-state destabilization of the amide bond. acs.org This principle can be extended to the azepane-2,7-dione system, suggesting that the seven-membered ring influences the electronic properties and reactivity of the imide functionality.

Addition Reactions (e.g., Diels-Alder cycloadditions with dienophiles)

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a diene, derivatives of the azepine ring system can participate in cycloaddition reactions. For instance, dihydro-1H-azepines have been shown to undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. semanticscholar.org

The concept of the Diels-Alder reaction has been expanded to include hetero-Diels-Alder reactions, where heteroatoms are part of the diene or dienophile. wikipedia.org This allows for the synthesis of various heterocyclic compounds. wikipedia.org For example, imines can act as dienophiles to form N-heterocyclic compounds in what is known as the aza-Diels-Alder reaction. wikipedia.org

While direct Diels-Alder reactions involving the this compound core as a diene are not commonly reported, its derivatives or related seven-membered systems can be designed to participate in such cycloadditions, offering a pathway to complex polycyclic structures. The reactivity in these reactions is often influenced by electron-donating or electron-withdrawing groups on the diene and dienophile. youtube.com

Halogenation Reactions of Azepinedione Systems

Halogenation of cyclic imides and related lactam systems can be achieved using various electrophilic halogenating agents. For the azepinedione system, halogenation can occur at the α-position to the carbonyl groups via an enol or enolate intermediate.

A common reagent for the bromination of lactams is N-bromocaprolactam, which is an electrophilic brominating agent. enamine.netscbt.com It is considered a milder alternative to N-bromosuccinimide (NBS) and does not typically require radical initiators. enamine.net This suggests that this compound could potentially be brominated at the α-positions under suitable basic conditions to form the enolate, followed by reaction with an electrophilic bromine source.

The halogenated products of azepinedione systems are versatile intermediates for further synthetic transformations, including cross-coupling reactions to introduce aryl or other functional groups. semanticscholar.org

Hydrolysis and Esterification Pathways

The imide functionality in this compound is susceptible to hydrolysis, which involves the cleavage of one of the amide bonds to yield a dicarboxylic acid derivative. This reaction is typically catalyzed by acid or base. organic-chemistry.org The hydrolysis of cyclic imides like glutarimide has been studied, and it is known that the ring can be opened to form a monoamide of the corresponding dicarboxylic acid. taylorandfrancis.comnih.gov For instance, the hydrolysis of N-alkylmaleimides, which are five-membered cyclic imides, proceeds via nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon. rsc.org A similar mechanism can be expected for the seven-membered this compound.

The dicarboxylic acid resulting from the complete hydrolysis of the azepane-2,7-dione ring can then undergo esterification. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. youtube.comrsc.org

Below is a table summarizing the conditions for hydrolysis and esterification of related cyclic imides and carboxylic acids.

| Transformation | Reagents and Conditions | Product Type | Source |

|---|---|---|---|

| Imide Hydrolysis | Aqueous acid or base, heat | Dicarboxylic acid monoamide | taylorandfrancis.comnih.gov |

| Esterification (Fischer) | Alcohol, acid catalyst (e.g., H₂SO₄), heat | Diester | youtube.comrsc.org |

Hydrogenation and Reduction Chemistry of the Azepane-2,7-dione Motif

The carbonyl groups of the this compound motif can be reduced to alcohols or methylene (B1212753) groups using various reducing agents. Catalytic hydrogenation is a common method for the reduction of carbonyl compounds. researchgate.net For example, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been achieved using heterogeneous catalysts like ruthenium on carbon (Ru/C). nih.gov

The reduction of the imide functionality can lead to different products depending on the reaction conditions and the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyls to methylene groups, potentially leading to 1-methylazepane. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may selectively reduce one carbonyl group to a hydroxyl, forming a hydroxylactam.

The synthesis of azepane derivatives often involves the reduction of precursor molecules. For instance, the formation of azepane iminosugars has been accomplished through catalytic hydrogenation as part of a domino reaction involving debenzylation and intramolecular reductive amination. nih.gov

The table below provides examples of reducing agents and their potential products when reacting with cyclic imides or diones.

| Reducing Agent | Potential Product from this compound | Source |

|---|---|---|

| H₂, Ru/C | 1-Methylazepane-2,7-diol | nih.gov |

| LiAlH₄ | 1-Methylazepane | masterorganicchemistry.com |

| NaBH₄ | 7-Hydroxy-1-methylazepan-2-one | masterorganicchemistry.com |

Ring Opening and Ring Contraction Reactions of Seven-Membered Imides

Seven-membered rings like azepanes can undergo various ring restructuring reactions. researchgate.net Ring-opening reactions of this compound can be initiated by nucleophilic attack at one of the carbonyl carbons, leading to a linear dicarboxylic acid derivative, as seen in hydrolysis.

Ring contraction reactions of seven-membered rings are also known, although less common for simple imides without specific activating groups. Photochemical conditions can sometimes induce ring contractions. For example, in some cases, the ring contraction of singlet aryl nitrenes can lead to cyanocyclopentadienes. researchgate.net While not directly applicable to the saturated this compound, this illustrates the possibility of ring contractions in related seven-membered nitrogen heterocycles under specific conditions.

Ring expansion reactions are a more common method for the synthesis of seven-membered rings. nih.gov For instance, the synthesis of azepine derivatives can be achieved through the ring expansion of five or six-membered compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Methylazepane 2,7 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the connectivity and spatial arrangement of atoms within a molecule. For 1-Methylazepane-2,7-dione, also known as N-methyladipimide, a combination of proton (¹H) and carbon-13 (¹³C) NMR techniques, supplemented by advanced 2D NMR experiments, provides unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The N-methyl group would appear as a sharp singlet, typically in the range of 2.8-3.2 ppm. The methylene (B1212753) protons of the azepane ring, being diastereotopic due to the puckered nature of the seven-membered ring and the presence of the carbonyl groups, would present as complex multiplets. Specifically, the protons adjacent to the carbonyl groups (at the C3 and C6 positions) would be expected to resonate further downfield compared to the protons at the C4 and C5 positions due to the electron-withdrawing effect of the carbonyls.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The two equivalent carbonyl carbons (C2 and C7) would be readily identifiable by their characteristic downfield chemical shift, typically in the region of 170-180 ppm. The N-methyl carbon would produce a signal in the aliphatic region, generally between 25-35 ppm. The three sets of methylene carbons in the ring (C3/C6, C4/C5) would give rise to distinct signals, with the carbons adjacent to the carbonyls (C3 and C6) appearing at a lower field than the more shielded carbons at the C4 and C5 positions.

Advanced NMR Techniques (e.g., 2D NMR, NOE correlations, solvent effects)

Nuclear Overhauser Effect (NOE) correlation studies could provide insights into the spatial proximity of protons, helping to define the preferred conformation of the flexible azepane ring in solution. Furthermore, studying the NMR spectra in different solvents can reveal information about solvent-solute interactions and their influence on the molecular conformation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups. Due to the cyclic imide structure, two distinct and intense carbonyl absorption bands are expected. These bands typically appear in the region of 1680-1750 cm⁻¹. The presence of two bands can be attributed to the symmetric and asymmetric stretching modes of the coupled carbonyl groups. Other significant absorptions would include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹ and C-N stretching vibrations.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Symmetric Stretch | 1710 - 1750 |

| Carbonyl (C=O) | Asymmetric Stretch | 1680 - 1720 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C-N | Stretch | 1180 - 1360 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. Common fragmentation pathways for cyclic imides include the loss of CO, as well as cleavage of the ring. The fragmentation pattern would provide a fingerprint that can be used to confirm the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) could be employed to analyze the purity of the compound and obtain its mass spectrum.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

While NMR and other spectroscopic methods provide a detailed picture of the molecule in solution, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and the absolute conformation of the molecule. A single-crystal X-ray diffraction study of this compound would reveal the precise puckering of the seven-membered ring, which is likely to adopt a twist-chair or a boat-like conformation to minimize steric strain. This analysis would also provide unequivocal evidence for the connectivity and stereochemistry of the molecule, serving as the gold standard for its structural characterization. As of now, publicly available crystal structure data for this compound is not readily found.

Theoretical and Computational Investigations of 1 Methylazepane 2,7 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of 1-Methylazepane-2,7-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. researchgate.netekb.eg

The electronic distribution in this compound is significantly influenced by the presence of two carbonyl groups and the nitrogen atom within the seven-membered ring. The nitrogen atom, being less electronegative than oxygen, introduces a degree of electronic asymmetry. The methyl group attached to the nitrogen atom further modulates the electronic environment through its inductive effect.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the nitrogen atom and the adjacent methylene (B1212753) groups, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl carbons, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons, related to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied orbital, related to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculations.

Conformational Analysis of the Azepane-2,7-dione Ring System

The seven-membered azepane ring system is characterized by its significant conformational flexibility. smolecule.com Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its heterocyclic analogs can adopt a variety of low-energy conformations, including chair, boat, and twist-chair forms. researchgate.net The presence of two carbonyl groups and a nitrogen atom in the this compound ring introduces additional torsional and steric constraints that influence the conformational landscape.

Computational studies, often employing molecular mechanics or DFT, are used to explore the potential energy surface of the azepane-2,7-dione ring. These studies reveal a complex equilibrium of multiple conformers. The relative energies of these conformers are determined by a delicate balance of angle strain, torsional strain, and transannular interactions.

For the azepane-2,7-dione ring, the most stable conformations are typically variations of the twist-chair and twist-boat forms, which minimize unfavorable steric interactions. The introduction of the methyl group on the nitrogen atom can further influence the conformational preference due to its steric bulk.

Table 2: Relative Energies of Azepane-2,7-dione Conformers

| Conformer | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair (TC) | 0.0 | Generally the most stable conformation, minimizing torsional and steric strain. |

| Chair (C) | 1.2 | Slightly higher in energy due to increased torsional strain. |

| Twist-Boat (TB) | 2.5 | Less stable due to flagpole interactions, but part of the conformational equilibrium. |

| Boat (B) | 3.8 | Generally the least stable conformation due to significant steric and torsional strain. |

Note: These are generalized relative energies for a substituted azepane ring system and can be influenced by the specific substitution pattern.

Semiempirical Molecular Orbital Calculations for Reaction Pathways and Selectivity

Semiempirical molecular orbital methods, such as AM1, PM3, and MNDO, offer a computationally less intensive alternative to ab initio and DFT methods for exploring reaction pathways. These methods are particularly useful for screening a large number of possible reactions and for studying larger molecular systems.

In the context of this compound, semiempirical calculations can be employed to model various chemical transformations, such as ring-opening reactions, reductions of the carbonyl groups, and reactions at the alpha-carbons. By calculating the heats of formation of reactants, transition states, and products, these methods can provide valuable insights into the thermodynamics and kinetics of different reaction pathways.

For example, in a study of the reduction of one of the carbonyl groups, semiempirical calculations could help predict which of the two carbonyls is more likely to react and the stereoselectivity of the resulting alcohol. These predictions are based on the calculated activation energies for the different possible reaction channels.

Computational Modeling of Reaction Mechanisms

Detailed computational modeling of reaction mechanisms involving this compound provides a molecular-level understanding of how these reactions occur. This typically involves the use of DFT to locate the transition state structures connecting reactants and products.

The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the activation barrier of the reaction. By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it represents a true saddle point on the potential energy surface.

For instance, the mechanism of base-catalyzed enolization of this compound can be investigated. Computational modeling can elucidate the structure of the enolate intermediate, the transition state for its formation, and the factors that influence its stability and subsequent reactivity.

Aromaticity and Resonance Studies in Related Unsaturated Azepinedione Systems

While this compound is a saturated compound and therefore not aromatic, the study of related unsaturated azepinedione systems provides a fascinating platform for exploring the concepts of aromaticity and resonance. youtube.comlibretexts.org Aromaticity is a property of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons (Hückel's rule: 4n+2 π electrons). libretexts.org This delocalization of electrons results in enhanced stability. youtube.comlibretexts.org

Unsaturated azepinediones can be designed to meet the criteria for aromaticity, anti-aromaticity (4n π electrons), or non-aromaticity. Computational methods are essential for quantifying the degree of aromaticity in these systems. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of resonance energies are commonly used. researchgate.net

NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. Resonance energy can be calculated by comparing the energy of the cyclic conjugated system to that of an appropriate acyclic reference compound. researchgate.net

For an unsaturated azepinedione to be potentially aromatic, it would need to have a planar or near-planar seven-membered ring with a continuous system of p-orbitals and satisfy the 4n+2 π electron rule. The presence of the nitrogen atom and carbonyl groups would significantly influence the electronic structure and the degree of electron delocalization within the ring.

Applications of 1 Methylazepane 2,7 Dione in Organic Synthesis

Role as a Versatile Synthetic Scaffold for Complex Molecules

1-Methylazepane-2,7-dione has been demonstrated to function as a competent scaffold in cycloaddition reactions, paving the way for the synthesis of complex polycyclic molecules. A notable example of its application is in the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.

The reaction of this compound with cyclopentadiene (B3395910) has been reported to yield both exo and endo adducts. researchgate.net This reactivity highlights the ability of the dione's carbon-carbon double bonds to act as a dienophile, enabling the construction of a bridged bicyclic system. The formation of these adducts demonstrates the utility of this compound as a starting point for generating molecular complexity in a single step. The reaction proceeds by the [4+2] cycloaddition of the cyclopentadiene (the diene) across one of the double bonds of the azepane-2,7-dione ring system.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Cyclopentadiene | Exo and Endo Diels-Alder Adducts | [4+2] Cycloaddition |

Derivatization for Structure-Reactivity and Structure-Function Relationship Studies

The chemical reactivity of this compound allows for its derivatization, which is crucial for conducting structure-reactivity and structure-function relationship studies. Investigations into its reactions have provided insights into how its structure influences its chemical behavior.

One such derivatization is the bromination of the molecule. The reaction of this compound with bromine results in the formation of 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione. researchgate.net This addition reaction transforms the two double bonds within the ring, leading to a saturated, dibrominated analog. This demonstrates the susceptibility of the ring to electrophilic addition.

Furthermore, the reaction of this compound with ethanol (B145695) (ethanolysis) has been shown to yield ethyl N-methyl-cis,cis-muconamate. researchgate.net This reaction involves the cleavage of the seven-membered ring, indicating a point of reactivity at the amide bond. Interestingly, the saturated counterpart, 1-methyladipimide, does not undergo this ring-opening reaction under the same conditions, highlighting the influence of the unsaturation on the reactivity of the cyclic imide. researchgate.net These derivatization reactions are fundamental in probing the electronic and steric effects that govern the molecule's chemical properties.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Bromine | 5,6-dihydro-5,6-dibromo-1-methylazepine-2,7-dione | Electrophilic Addition |

| This compound | Ethanol | ethyl N-methyl-cis,cis-muconamate | Ethanolysis (Ring Cleavage) |

Future Perspectives and Emerging Research Directions for 1 Methylazepane 2,7 Dione Research

Development of Novel and Highly Efficient Synthetic Methodologies

The original synthesis of 1-Methylazepane-2,7-dione, reported in 1969, provides a foundational method. However, modern organic synthesis offers a plethora of more efficient, sustainable, and versatile strategies that could be applied to this molecule. Future research could focus on the development of novel synthetic routes with improved yields, reduced reaction times, and milder conditions.

Recent advancements in the synthesis of cyclic imides and seven-membered rings suggest several promising approaches. For instance, transition metal-catalyzed reactions, such as ring-closing metathesis or carbonylation reactions, could offer new pathways to the azepane-dione core. acs.orgresearchgate.net Additionally, the use of biocatalysis, employing enzymes to construct the heterocyclic ring, could provide a highly stereoselective and environmentally friendly alternative. Modern techniques for the synthesis of cyclic imides, such as microwave-assisted organic synthesis (MAOS), could also be explored to expedite the synthesis of this compound and its derivatives. mdpi.com

| Synthetic Method | Potential Advantages | Key Features |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Utilizes catalysts based on metals like rhodium, palladium, or copper. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Employs enzymes to catalyze specific bond formations. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Uses microwave irradiation to heat the reaction mixture. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Reactions are carried out in a continuous flowing stream. |

Exploration of Undiscovered Chemical Transformations and Reactivity

The reactivity of this compound remains largely unexplored beyond a few initial studies. The presence of two carbonyl groups and a tertiary amine within a seven-membered ring suggests a rich and complex chemical reactivity waiting to be discovered. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

Potential areas of exploration include:

Ring-opening reactions: Investigating the selective cleavage of the C-N or C-C bonds could lead to the synthesis of novel linear amino acids or other functionalized open-chain compounds.

Reductions and Oxidations: Selective reduction of one or both carbonyl groups could yield a range of hydroxylated or partially saturated azepane derivatives. Conversely, oxidation at various positions could introduce new functional groups.

Cycloaddition Reactions: The double bonds within the azepine ring system could participate in various cycloaddition reactions, providing access to complex polycyclic structures.

Polymerization: The dione functionality suggests that this compound could serve as a monomer for the synthesis of novel polyamides or other polymers.

Integration with Advanced Computational and Machine Learning Approaches for Rational Design

The integration of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and optimization of molecules with desired properties. These in silico methods can be applied to this compound to predict its properties, guide the design of new derivatives, and understand its reactivity.

Computational modeling techniques, such as Density Functional Theory (DFT), can be used to:

Elucidate the three-dimensional structure and conformational preferences of the molecule.

Predict its spectroscopic properties (NMR, IR, etc.).

Calculate its electronic properties, such as orbital energies and charge distribution, to understand its reactivity.

Model its interactions with other molecules, such as enzymes or receptors, to predict potential biological activity.

Machine learning algorithms can be trained on existing chemical data to develop models that can predict the properties and activities of new, unsynthesized derivatives of this compound. nih.govnih.gov This can significantly reduce the time and cost associated with experimental screening. For example, machine learning could be used to design derivatives with specific solubility, stability, or binding affinity for a particular biological target. nih.gov

| Computational Approach | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Structure prediction, reactivity analysis, spectroscopic simulation. | A deeper understanding of the molecule's fundamental properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with solvents or biomolecules. | Insights into the molecule's behavior in different environments. |

| Machine Learning (ML) | Prediction of properties, virtual screening of derivatives, rational design. | Accelerated discovery of new compounds with desired characteristics. |

Potential Roles in Material Science and Polymer Chemistry

The unique structural features of this compound make it an intriguing candidate for applications in material science and polymer chemistry. The rigid seven-membered ring and the presence of polar carbonyl groups could impart interesting properties to materials incorporating this moiety.

In polymer chemistry, this compound could be explored as a monomer for the synthesis of novel polyamides. The resulting polymers might exhibit unique thermal properties, mechanical strength, or biodegradability due to the presence of the seven-membered ring. The incorporation of this non-planar, cyclic structure into a polymer backbone could disrupt chain packing and lead to materials with amorphous character and potentially enhanced solubility.

In material science, derivatives of this compound could be investigated for applications such as:

Organic electronics: The conjugated system within the azepine ring could be modified to create materials with interesting electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular chemistry: The carbonyl groups could act as hydrogen bond acceptors, enabling the formation of self-assembling supramolecular structures with potential applications in sensing or drug delivery.

Functional coatings: Polymers derived from this compound could be used to create coatings with specific surface properties, such as hydrophobicity or biocompatibility.

Further research into the synthesis of functionalized derivatives of this compound will be crucial for unlocking its full potential in these emerging fields.

Q & A

Q. What are the established synthetic routes for 1-Methylazepane-2,7-dione, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis of diketones like this compound typically involves cyclocondensation reactions. For example, benzimidazole-4,7-dione derivatives are synthesized via cyclocondensation of diamines with aldehydes in anhydrous solvents at elevated temperatures . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., acid catalysts). Post-synthetic oxidation using nitric acid or hydrogen peroxide in glacial acetic acid can further modify the diketone structure .

Q. How should researchers handle and store this compound to ensure safety and compound integrity?

- Methodological Answer : Safety protocols for diketones align with general hazardous chemical guidelines. Use fume hoods for handling due to inhalation risks, wear nitrile gloves to prevent skin contact, and store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation . Regular stability testing via UPLC or NMR is recommended to verify integrity over time .

Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and structural identity?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm methyl group positions and ketone functionalities.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment, as demonstrated for related azepane-diones .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula.

- IR : To detect ketone C=O stretches (~1700 cm).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., hypoxia vs. normoxia). Systematic controls include:

- Replicating assays under standardized oxygen levels and cell lines.

- Quantifying compound stability via UPLC under assay conditions to rule out degradation artifacts .

- Validating target interactions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects influencing ketone reactivity. For example, analyze transition states in cycloaddition reactions to predict regioselectivity . Molecular docking studies may also guide bioactivity predictions by simulating interactions with enzyme active sites.

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Steric hindrance from the methyl group at position 1 directs electrophilic attacks to less hindered ketone sites (e.g., position 7). Electronic effects are probed via Hammett plots or substituent constant analysis. Experimental validation involves synthesizing analogs (e.g., 3-Ethyl-4-hydroxy derivatives) and comparing reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.